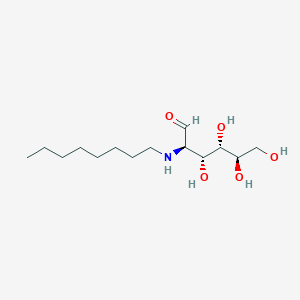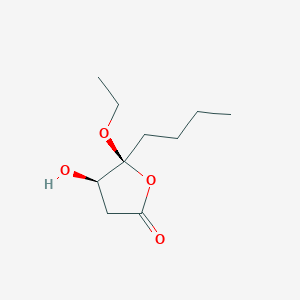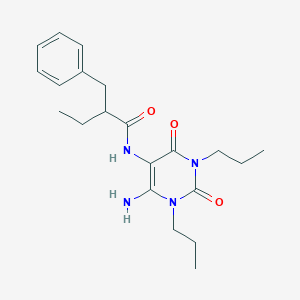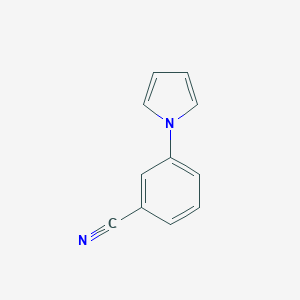![molecular formula C10H14O B065420 Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI) CAS No. 187995-55-7](/img/structure/B65420.png)
Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amadacycline, also known as Omadacycline, is a novel aminomethylcycline antibiotic. It is a derivative of minocycline and belongs to the tetracycline class of antibiotics. Amadacycline is designed to overcome tetracycline resistance and is effective against a broad spectrum of bacteria, including Gram-positive, Gram-negative, anaerobic, and atypical bacteria . It is used to treat community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections .
Preparation Methods
Amadacycline is synthesized through chemical modifications at the C9 and C7 positions of the core tetracycline rings . . Industrial production methods involve the use of specific reaction conditions to ensure the stability and efficacy of the compound. The process for the preparation of Amadacycline tosylate, for example, involves contacting Amadacycline with specific reagents to form the desired product .
Chemical Reactions Analysis
Amadacycline undergoes various chemical reactions, including:
Oxidation: Amadacycline can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the Amadacycline molecule.
Substitution: Substitution reactions involve replacing specific groups on the molecule with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Amadacycline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antibiotic resistance mechanisms and developing new antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis and its interactions with bacterial ribosomes.
Industry: Employed in the development of new antimicrobial agents and formulations for pharmaceutical use
Mechanism of Action
Amadacycline exerts its effects by binding to the primary tetracycline binding site on the bacterial 30S ribosomal subunit with high specificity . This binding blocks protein synthesis, disrupting various cellular functions and resulting in either cell death or stasis . Amadacycline is effective against bacterial strains expressing the two main forms of tetracycline resistance: efflux and ribosomal protection .
Comparison with Similar Compounds
Amadacycline is compared with other similar compounds such as tigecycline and eravacycline. While all three are derivatives of minocycline, Amadacycline has unique features:
Tigecycline: Similar to Amadacycline but has different side effects and pharmacokinetic properties.
Eravacycline: Another tetracycline derivative with a different spectrum of activity and clinical applications. Amadacycline’s uniqueness lies in its broad-spectrum activity, oral bioavailability, and ability to overcome common tetracycline resistance mechanisms
Properties
CAS No. |
187995-55-7 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,2R,5S)-2-methoxy-3-methylidenebicyclo[3.2.1]oct-6-ene |
InChI |
InChI=1S/C10H14O/c1-7-5-8-3-4-9(6-8)10(7)11-2/h3-4,8-10H,1,5-6H2,2H3/t8-,9-,10+/m1/s1 |
InChI Key |
XJBFGMVGBGNZNM-BBBLOLIVSA-N |
SMILES |
COC1C2CC(CC1=C)C=C2 |
Isomeric SMILES |
CO[C@@H]1[C@H]2C[C@@H](CC1=C)C=C2 |
Canonical SMILES |
COC1C2CC(CC1=C)C=C2 |
Synonyms |
Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)





